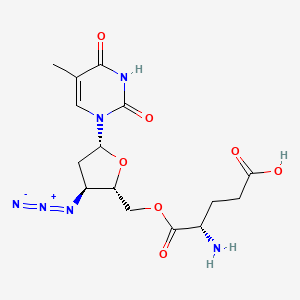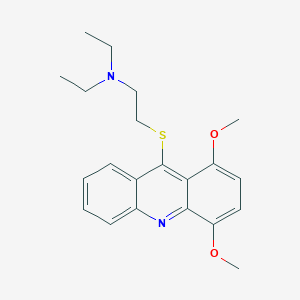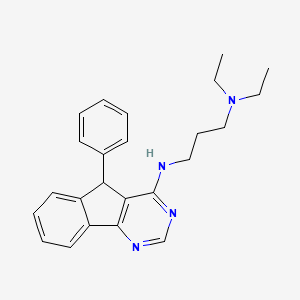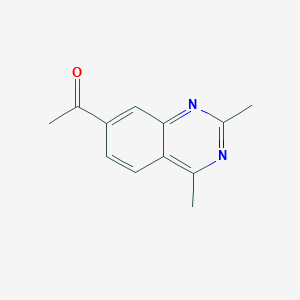
Thymidine, 3',5'-diamino-3',5'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is a synthetic nucleoside analogue with the molecular formula C10H16N4O3 and a molecular weight of 240.259 g/mol . This compound is structurally related to thymidine, a naturally occurring nucleoside, but with amino groups replacing the hydroxyl groups at the 3’ and 5’ positions. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective protection and deprotection of functional groups, followed by nucleophilic substitution reactions. One common approach is to start with thymidine and introduce amino groups at the 3’ and 5’ positions through a series of chemical reactions involving protecting groups and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for Thymidine, 3’,5’-diamino-3’,5’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states of the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the development of antiviral medications and other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. By inhibiting the reverse transcriptase enzyme, it prevents the elongation of the viral DNA chain, thereby disrupting viral replication. This mechanism is particularly effective against HIV, making it a valuable compound in antiviral research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The naturally occurring nucleoside with hydroxyl groups at the 3’ and 5’ positions.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral agent.
2’,3’-Dideoxycytidine (ddC): A nucleoside analogue with similar antiviral properties.
Uniqueness
Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is unique due to the presence of amino groups at the 3’ and 5’ positions, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication by acting as a chain terminator, making it a valuable tool in antiviral research.
Propriétés
Numéro CAS |
64638-15-9 |
|---|---|
Formule moléculaire |
C10H16N4O3 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(12)7(3-11)17-8/h4,6-8H,2-3,11-12H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1 |
Clé InChI |
MNQDARLYRXOMEL-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)






![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)

